1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Description
1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione: is a synthetic nucleoside analog of thymidine, which is primarily used as an antiviral agent. It is structurally similar to deoxyuridine but contains an iodine atom at the 5-position of the uracil ring. This modification allows 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione to interfere with viral DNA synthesis, making it effective against certain viral infections, particularly those caused by herpes simplex virus .
Properties
CAS No. |
162239-35-2 |
|---|---|
Molecular Formula |
C9H11IN2O5 |
Molecular Weight |
354.10 g/mol |
IUPAC Name |
1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m1/s1 |
InChI Key |
XQFRJNBWHJMXHO-VQVTYTSYSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=C(C(=O)NC2=O)I)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |
Synonyms |
1-(2-Deoxy-β-L-erythro-pentofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione; 2’-Deoxy-L-5-iodouridine; 5-Iodo-2’-deoxy-L-uridine; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione typically involves the iodination of deoxyuridine. The process begins with the protection of the hydroxyl groups of deoxyuridine, followed by iodination at the 5-position of the uracil ring. The protective groups are then removed to yield 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione .
Industrial Production Methods: Industrial production of 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated nucleoside analogs .
Scientific Research Applications
1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Used as an antiviral agent for the treatment of herpes simplex keratitis.
Industry: Utilized in the development of antiviral drugs and diagnostic tools .
Mechanism of Action
1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione exerts its antiviral effects by incorporating into viral DNA in place of thymidine. This incorporation disrupts the normal base pairing during DNA replication, leading to the formation of faulty viral DNA. The faulty DNA cannot replicate properly, thereby inhibiting the growth and spread of the virus. The primary molecular targets of 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione are viral DNA polymerases .
Comparison with Similar Compounds
Trifluridine: Another nucleoside analog used as an antiviral agent.
Acyclovir: A guanine analog used to treat herpes simplex and varicella-zoster virus infections.
Foscarnet: An antiviral agent that inhibits viral DNA polymerase without incorporating into the viral DNA
Uniqueness: 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione is unique in its specific incorporation into viral DNA, which directly disrupts the replication process. Unlike other antiviral agents that may inhibit viral enzymes or proteins, 1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione’s mechanism of action involves direct interference with the genetic material of the virus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
